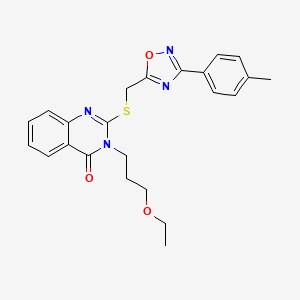

3-(3-ethoxypropyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

3-(3-Ethoxypropyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative featuring a 1,2,4-oxadiazole substituent and a thioether linkage. The thioether group at position 2 may influence redox stability and metabolic resistance compared to oxygen or nitrogen analogs .

Properties

IUPAC Name |

3-(3-ethoxypropyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-3-29-14-6-13-27-22(28)18-7-4-5-8-19(18)24-23(27)31-15-20-25-21(26-30-20)17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKMNFLFLWMCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-ethoxypropyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and comparative efficacy against various biological targets.

Chemical Structure

The molecular structure of the compound can be broken down as follows:

- Quinazolinone core : Provides a scaffold known for its pharmacological properties.

- Thioether linkage : Enhances lipophilicity and potential interaction with biological targets.

- Oxadiazole moiety : Contributes to the compound's bioactivity through potential electron-withdrawing effects.

The biological activity of quinazolinone derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thus preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered gene expression and cellular responses .

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives as inhibitors of multiple tyrosine kinases. The compound was evaluated against several key kinases involved in cancer progression:

- CDK2 (Cyclin-dependent kinase 2) : Exhibited potent inhibitory activity with an IC50 value comparable to established inhibitors like imatinib.

- HER2 (Human epidermal growth factor receptor 2) : Showed significant inhibitory effects, suggesting its potential in treating HER2-positive cancers.

- EGFR (Epidermal growth factor receptor) : Similar activity was observed, indicating its role as a potential therapeutic agent in lung and head and neck cancers.

- VEGFR2 (Vascular endothelial growth factor receptor 2) : While less potent against VEGFR2 compared to other kinases, it still demonstrated some inhibitory action .

| Target Kinase | IC50 Value (µM) | Comparison with Control |

|---|---|---|

| CDK2 | 0.173 ± 0.012 | Similar to Imatinib |

| HER2 | 0.079 ± 0.015 | Comparable to Lapatinib |

| EGFR | 0.102 ± 0.014 | Close to Erlotinib |

| VEGFR2 | Not satisfactory | Compared to Sorafenib |

Antimicrobial Activity

While the primary focus has been on anticancer properties, the antimicrobial activity of quinazolinone derivatives is also noteworthy. However, studies suggest that this particular compound exhibits negligible antimicrobial effects, which may reduce potential side effects in drug development .

Case Studies

- In Vitro Studies : A series of quinazolinone derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications in the side chains significantly influenced their biological activity.

- Molecular Docking Studies : Computational analysis revealed that the compound interacts favorably with the ATP-binding site of CDK2 and EGFR, supporting its role as a non-competitive inhibitor against these targets .

Scientific Research Applications

The compound 3-(3-ethoxypropyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one) presents a unique structure that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Antimicrobial Activity

Quinazolinones and their derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(3-ethoxypropyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit significant activity against various bacterial strains. For instance, studies have shown that derivatives of quinazolinone can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The quinazolinone scaffold is also recognized for its anticancer activity. Compounds containing oxadiazole rings have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. This indicates that 3-(3-ethoxypropyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one could be explored further as a potential anticancer drug .

CCR6 Receptor Modulation

Recent patents suggest that derivatives of this compound may act as modulators of the CCR6 receptor, which is implicated in various inflammatory diseases and conditions such as multiple sclerosis and asthma. By targeting this receptor, these compounds could be developed into therapeutic agents aimed at modulating immune responses .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several quinazolinone derivatives, including those with oxadiazole substituents. The synthesized compounds were evaluated for their antimicrobial efficacy against standard bacterial strains. Results indicated that certain derivatives exhibited potent activity comparable to established antibiotics, highlighting the potential of this class of compounds in treating infections .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of quinazolinone derivatives. In vitro assays demonstrated that compounds similar to 3-(3-ethoxypropyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one significantly inhibited the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Quinazolinone derivatives are extensively studied for their bioactivity. Below is a comparative analysis of the target compound with structurally similar analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocycle Impact :

- The 1,2,4-oxadiazole in the target compound is less polar than the 1,2,4-triazole in analogs from , which may reduce water solubility but enhance membrane permeability .

- Thiadiazole-containing analogs () exhibit stronger enzyme-inhibitory activity due to sulfur’s electron-withdrawing effects, whereas oxadiazoles balance lipophilicity and metabolic stability .

The ethoxypropyl chain contrasts with the rigid amantadinyl group in ’s analogs, suggesting divergent pharmacokinetic profiles (e.g., longer half-life vs. CNS penetration) .

Thioether vs. Other Linkages: Thioether linkages (as in the target compound) show greater resistance to hydrolysis compared to ether or amine analogs, as demonstrated in triazolylthiomethylquinazolinones .

Q & A

Q. What are the optimal synthetic routes for constructing the quinazolin-4(3H)-one core in this compound?

The quinazolin-4(3H)-one core can be synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, evidence from similar quinazolinone derivatives suggests using thiourea or thioacetamide in acidic conditions to introduce the thioether group at the C2 position . Optimization may involve varying solvents (e.g., ethanol, DMF) and catalysts (e.g., p-toluenesulfonic acid) to improve yield and purity.

Q. How can the 1,2,4-oxadiazole ring be incorporated into the structure, and what reaction conditions are critical?

The 1,2,4-oxadiazole moiety is typically formed via cyclization between a nitrile and hydroxylamine or through a two-step process involving amidoxime intermediates. For the p-tolyl-substituted oxadiazole, a nitrile derivative (e.g., 3-(p-tolyl)propanenitrile) can react with hydroxylamine hydrochloride under reflux in ethanol, followed by dehydration with acetic anhydride . Monitoring reaction temperature (80–100°C) and stoichiometry is crucial to avoid side products like open-chain amides.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Combined use of H/C NMR, IR, and high-resolution mass spectrometry (HRMS) is essential. For instance:

- NMR : The quinazolinone C4 carbonyl signal appears near 165–170 ppm in C NMR. The 1,2,4-oxadiazole proton signals (e.g., methylene groups) are observed at δ 3.5–4.5 ppm in H NMR .

- IR : Stretching vibrations for C=O (quinazolinone, ~1680 cm) and C=N (oxadiazole, ~1600 cm) confirm key functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations aid in understanding the compound’s electronic properties and reactivity?

DFT studies (e.g., B3LYP/6-311G(d,p)) can predict molecular geometry, frontier orbital energies (HOMO-LUMO gaps), and electrostatic potential surfaces. For example, evidence from triazole-thione derivatives shows that DFT-calculated NMR chemical shifts and vibrational frequencies align with experimental data, validating structural assignments . Such calculations also guide synthetic modifications by identifying electron-rich regions prone to nucleophilic attack.

Q. What strategies are recommended for resolving contradictions in bioactivity data across different assay systems?

Discrepancies may arise from variations in cell permeability, assay sensitivity, or off-target effects. To address this:

- Perform dose-response curves across multiple cell lines (e.g., cancer vs. normal cells) .

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., 14-α-demethylase) and correlate with experimental IC values .

- Validate mechanisms via knockout models or competitive inhibition assays .

Q. How can the stability of the thioether linkage in this compound be evaluated under physiological conditions?

Conduct accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC-MS to identify hydrolysis or oxidation byproducts. Evidence from sulfur-containing heterocycles suggests that thioether bonds are susceptible to radical-mediated cleavage, which can be mitigated by adding antioxidants (e.g., ascorbic acid) to formulations .

Methodological Considerations

Q. What experimental design principles apply when studying this compound’s enzyme inhibition kinetics?

Use Michaelis-Menten or Lineweaver-Burk plots to determine inhibition constants (). For example:

Q. How can molecular dynamics (MD) simulations enhance understanding of the compound’s interaction with biological targets?

MD simulations (e.g., GROMACS) over 100+ ns trajectories can reveal conformational changes in target proteins (e.g., kinases) upon ligand binding. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.